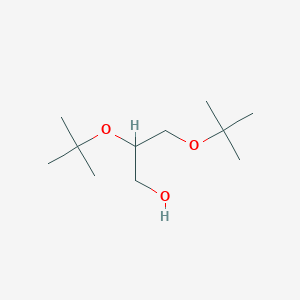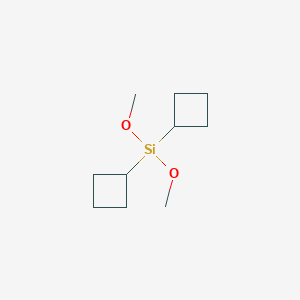
Dicyclobutyl(dimethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclobutyl(dimethoxy)silane is an organosilicon compound characterized by the presence of two cyclobutyl groups and two methoxy groups attached to a silicon atom. This compound is part of the broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dicyclobutyl(dimethoxy)silane typically involves the reaction of cyclobutylmagnesium bromide with dimethoxychlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
2C4H7MgBr+Si(OCH3)2Cl→Si(C4H7)2(OCH3)2+2MgBrCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, resulting in the formation of silanes with reduced alkoxy groups.
Substitution: The methoxy groups in this compound can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Silanes with reduced alkoxy groups.
Substitution: Silanes with substituted functional groups.
Aplicaciones Científicas De Investigación
Dicyclobutyl(dimethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of dicyclobutyl(dimethoxy)silane involves the interaction of its silicon atom with various molecular targets. The silicon atom can form covalent bonds with oxygen, nitrogen, and other elements, leading to the formation of stable compounds. The methoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the compound’s applications in surface modification and material synthesis.
Comparación Con Compuestos Similares
Dimethoxydimethylsilane: Similar in structure but with methyl groups instead of cyclobutyl groups.
Dimethoxydiphenylsilane: Contains phenyl groups instead of cyclobutyl groups.
Dimethoxydiethylsilane: Features ethyl groups in place of cyclobutyl groups.
Uniqueness: Dicyclobutyl(dimethoxy)silane is unique due to the presence of cyclobutyl groups, which impart distinct steric and electronic properties compared to other similar compounds. These properties can influence the compound’s reactivity and its applications in various fields.
Propiedades
Número CAS |
289490-20-6 |
|---|---|
Fórmula molecular |
C10H20O2Si |
Peso molecular |
200.35 g/mol |
Nombre IUPAC |
di(cyclobutyl)-dimethoxysilane |
InChI |
InChI=1S/C10H20O2Si/c1-11-13(12-2,9-5-3-6-9)10-7-4-8-10/h9-10H,3-8H2,1-2H3 |
Clave InChI |
IZYWPGNHVHQGAG-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C1CCC1)(C2CCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


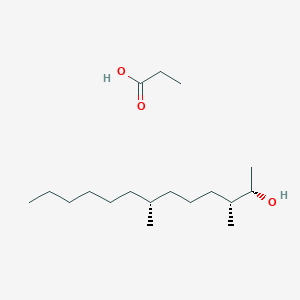
![3-{2-[(Methanesulfonyl)amino]-2-oxoethyl}-2-methyl-1,3-benzothiazol-3-ium chloride](/img/structure/B12570307.png)

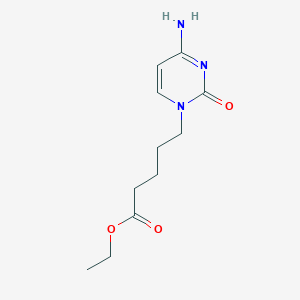
![1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B12570322.png)
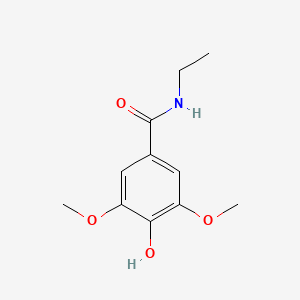

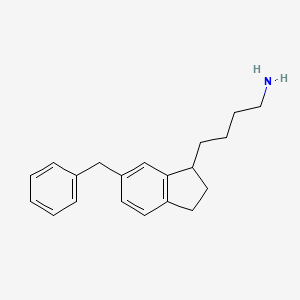

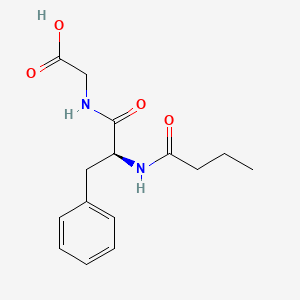

![Dimethyl [(3R)-hept-4-en-3-yl]propanedioate](/img/structure/B12570370.png)

